m-Nitroglutethimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

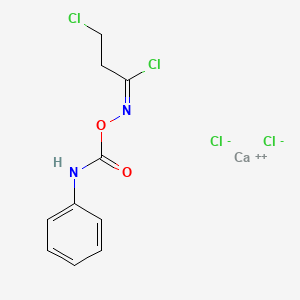

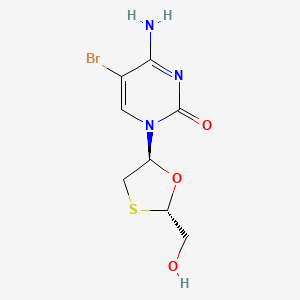

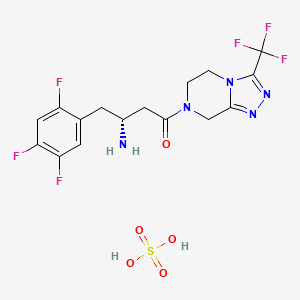

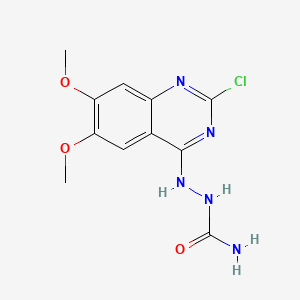

m-ニトログルテチミドは、分子式C13H14N2O4の化学化合物です。これは、フェニル環のメタ位にニトロ基が存在することを特徴とする、グルテチミドの誘導体です。この化合物は、医薬品化学や薬理学など、さまざまな分野での用途で知られています。

準備方法

合成経路と反応条件

m-ニトログルテチミドの合成は、一般的にグルテチミドのニトロ化を伴います。一般的な方法の1つは、硫酸の存在下で、グルテチミドを硝酸などのニトロ化剤と反応させることです。メタ位での選択的ニトロ化を確実にするために、反応条件を注意深く制御する必要があります。

工業的生産方法

m-ニトログルテチミドの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大規模反応器の使用と、高収率と純度を達成するための反応パラメーターの精密な制御が含まれます。ニトロ化反応の後、結晶化などの精製手順によって目的の生成物が単離されます。

化学反応の分析

反応の種類

m-ニトログルテチミドは、次のものを含むさまざまな化学反応を受けます。

還元: ニトロ基は、パラジウム触媒の存在下で水素などの還元剤を使用してアミノ基に還元できます。

置換: この化合物は求核置換反応に参加することができ、適切な条件下でニトロ基を他の官能基で置き換えることができます。

一般的な試薬と条件

還元: 水素ガスとパラジウム担持炭素(Pd/C)を触媒として使用。

置換: 塩基の存在下で、アミンやチオールなどの求核剤。

生成される主な生成物

還元: 主な生成物はm-アミノグルテチミドです。

置換: 使用される求核剤に応じて、グルテチミドのさまざまな置換誘導体を生成できます。

科学研究における用途

m-ニトログルテチミドは、科学研究でいくつかの用途があります。

化学: 他の化学化合物の合成の中間体として使用されます。

生物学: 特に酵素阻害研究における生物系への影響について研究されています。

医学: ステロイド合成阻害剤としての役割など、潜在的な治療効果について調査されています。

産業: 医薬品やその他のファインケミカルの製造に使用されています。

科学的研究の応用

m-Nitroglutethimide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Studied for its effects on biological systems, particularly in enzyme inhibition studies.

Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of steroid synthesis.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

作用機序

m-ニトログルテチミドの作用機序は、特定の酵素や分子標的との相互作用を伴います。アンドロゲンからエストロゲン生合成に不可欠な酵素であるアロマターゼを阻害することが知られています。この酵素を阻害することにより、m-ニトログルテチミドはエストロゲンの産生を減らし、ホルモン依存性癌の治療に役立ちます。

類似の化合物との比較

類似の化合物

アミノグルテチミド: ニトロ基がアミノ基に置き換えられた誘導体。

グルテチミド: フェニル環に置換基のない親化合物。

独自性

m-ニトログルテチミドは、ニトロ基の存在により独自です。ニトロ基は、特定の化学反応に参加する能力を高め、生物学的標的との相互作用に影響を与え、研究や産業用途において貴重な化合物となっています。

類似化合物との比較

Similar Compounds

Aminoglutethimide: A derivative where the nitro group is replaced by an amino group.

Glutethimide: The parent compound without any substituents on the phenyl ring.

Uniqueness

m-Nitroglutethimide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances its ability to participate in specific chemical reactions and influences its interaction with biological targets, making it a valuable compound in research and industrial applications.

特性

IUPAC Name |

3-ethyl-3-(3-nitrophenyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-2-13(7-6-11(16)14-12(13)17)9-4-3-5-10(8-9)15(18)19/h3-5,8H,2,6-7H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSAUVLTZITMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73252-00-3 |

Source

|

| Record name | m-Nitroglutethimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073252003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-NITROGLUTETHIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWE01RI3RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。